2-(4-Chloro-3-fluorophenyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClFS |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6ClFS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H |
InChI Key |
QGAZXUJDZFQTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization
Overview of Synthetic Approaches for Aryl-Substituted Thiophenes
The construction of aryl-substituted thiophenes can be broadly categorized into two main approaches: the functionalization of a pre-existing thiophene (B33073) ring or the formation of the thiophene ring from acyclic precursors. youtube.com The former often involves transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. The latter encompasses several classic named reactions that build the heterocyclic core, such as the Paal-Knorr, Hinsberg, and Fiesselmann syntheses, each offering a distinct pathway from different starting materials. derpharmachemica.comuobaghdad.edu.iqwikipedia.org
The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. uobaghdad.edu.iqwikipedia.orgorganic-chemistry.orgchem-station.com The Hinsberg synthesis provides another route, typically involving the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate. derpharmachemica.comuobaghdad.edu.iq The Fiesselmann thiophene synthesis utilizes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds to form substituted thiophenes. derpharmachemica.comwikipedia.orgwikiwand.comwikipedia.org A particularly notable method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. derpharmachemica.comwikipedia.org This multicomponent reaction, which combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base, is highly valued for its efficiency in building complex thiophene structures. wikipedia.orgmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for the formation of carbon-carbon bonds, and they are widely employed in the synthesis of 2-arylthiophenes.
Suzuki-Miyaura Coupling Strategies Utilizing Halogenated Thiophene Precursors and Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a prominent method for the synthesis of 2-arylthiophenes, including compounds structurally related to 2-(4-Chloro-3-fluorophenyl)thiophene. This reaction typically involves the coupling of a halogenated thiophene, such as 2-bromothiophene (B119243), with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The general applicability of this reaction allows for the introduction of a wide variety of aryl groups onto the thiophene ring. nih.gov For instance, 2-bromothiophene can be coupled with various substituted phenylboronic acids to yield the corresponding 2-arylthiophenes. nih.gov The regioselectivity of the Suzuki coupling is a key advantage, with substitution occurring selectively at the position of the halogen atom on the thiophene ring. nih.gov
The reaction is tolerant of a diverse range of functional groups on both the thiophene and the arylboronic acid, making it a highly valuable tool in the synthesis of complex molecules. nih.gov The general transformation can be represented as follows:
Scheme 1: General scheme for the Suzuki-Miyaura cross-coupling of a 2-halothiophene with a phenylboronic acid.
Ligand and Catalyst System Optimization in Cross-Coupling Reactions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. A variety of palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netresearchgate.net The ligands play a crucial role in the catalytic cycle, influencing the stability and reactivity of the palladium complex.
Phosphine-based ligands are commonly employed, with their electronic and steric properties significantly impacting the reaction outcome. rsc.orgchemrxiv.org For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. libretexts.org The choice of ligand can even influence the chemoselectivity of the reaction when multiple reactive sites are present. chemrxiv.org A screening of various palladium catalysts and ligands is often necessary to identify the optimal system for a specific substrate pair. researchgate.net
Below is a table summarizing the effect of different catalyst and ligand systems on the yield of Suzuki-Miyaura coupling reactions for the synthesis of aryl-heterocycles, which serves as a model for the synthesis of 2-arylthiophenes.
| Catalyst (mol%) | Ligand | Product Yield (%) |
| Pd₂(dba)₃ (2.5) | - | 35 |
| Pd₂(dba)₃·CHCl₃ (2.5) | - | 23 |
| Pd₂(dba)₃·CHCl₃ (2.5) | TTBP·HBF₄ (5) | 36 |
| PdCl₂(PPh₃)₂ (5) | - | 36 |
| Pd(OAc)₂ (5) | PCy₃ (10) | 45 |
| Pd(OAc)₂ (5) | PPh₃ (10) | 38 |
| Pd(OAc)₂ (5) | PPh₃ on DVB (10) | 42 |
Table 1: Effect of different palladium catalysts and ligands on the yield of a model Suzuki-Miyaura coupling reaction. researchgate.net
Investigation of Reaction Parameters: Temperature, Solvent Systems, and Base Selection
Beyond the catalyst and ligand, other reaction parameters such as temperature, solvent, and the choice of base are critical for optimizing the Suzuki-Miyaura coupling. The reaction temperature can influence the reaction rate and the stability of the catalytic species.
The solvent system plays a multifaceted role, affecting the solubility of the reactants and the catalyst, as well as influencing the reaction mechanism. A variety of solvents have been employed, including ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as polar aprotic solvents like dimethylformamide (DMF). researchgate.net Aqueous solvent mixtures are also commonly used and can enhance the reaction rate in some cases. researchgate.net
The base is essential for the activation of the boronic acid, facilitating the transmetalation step. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net The strength and nature of the base can have a significant impact on the reaction yield.
The following table illustrates the influence of different bases and solvents on the yield of a model Suzuki-Miyaura coupling reaction.
| Base | Solvent | Product Yield (%) |
| K₃PO₄·3H₂O | Dioxane | 0 |
| K₃PO₄·3H₂O | Toluene (B28343) | 10.5 |
| K₃PO₄·3H₂O | Methanol | 78.9 |
| K₃PO₄·3H₂O | Ethanol (B145695) | 73.4 |
| NaOH | Methanol/Water (3:2) | 98.5 |
| KOH | Methanol/Water (3:2) | 97.2 |
| K₂CO₃ | Methanol/Water (3:2) | 95.8 |
Table 2: Influence of base and solvent on the yield of a model Suzuki-Miyaura cross-coupling reaction. researchgate.net
Thiophene Ring-Forming Reactions
The construction of the thiophene ring from acyclic precursors represents a classical and powerful approach to substituted thiophenes.
Gewald Reaction-Based Syntheses of Substituted Thiophenes
The Gewald reaction is a well-established and highly efficient method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction proceeds via a one-pot multicomponent condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group (such as an α-cyanoester or malononitrile) and elemental sulfur, in the presence of a base. wikipedia.orgmdpi.comorganic-chemistry.org
The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate. wikipedia.orgnih.gov This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.orgnih.gov
Scheme 2: General mechanism of the Gewald reaction for the synthesis of 2-aminothiophenes. wikipedia.org
While the classical Gewald reaction leads to 2-aminothiophenes, variations in the starting materials can lead to different substitution patterns. For example, the use of α-mercaptoketones or α-mercaptoaldehydes in reaction with activated nitriles also falls under the umbrella of Gewald-type syntheses. arkat-usa.org Furthermore, modifications such as performing the reaction under microwave irradiation have been shown to improve reaction times and yields. wikipedia.org Although the direct synthesis of a 2-arylthiophene without an amino group, such as this compound, via a classical Gewald reaction is not typical, the versatility of multicomponent reactions suggests that with appropriately chosen precursors, related thiophene structures could potentially be accessed. For instance, a two-step procedure involving the initial formation of an α,β-unsaturated nitrile followed by reaction with sulfur is often employed for less reactive ketones, such as certain alkyl aryl ketones. researchgate.net
Annulation Strategies for Thiophene Ring Formation
The construction of the thiophene ring in 2-arylthiophenes, such as this compound, can be achieved through several established annulation strategies. These methods typically involve the formation of the five-membered sulfur-containing heterocycle from acyclic precursors. Key strategies applicable to the synthesis of such compounds include the Paal-Knorr Thiophene Synthesis, the Fiesselmann Thiophene Synthesis, and the Gewald Aminothiophene Synthesis.
The Paal-Knorr Thiophene Synthesis provides a direct route to thiophenes by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgorganic-chemistry.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed to facilitate this transformation. organic-chemistry.orguobaghdad.edu.iq The mechanism involves the conversion of the diketone to a thioketone, which then cyclizes and dehydrates to form the aromatic thiophene ring. wikipedia.orgquora.com For the synthesis of this compound, a precursor such as 1-(4-chloro-3-fluorophenyl)-1,4-butanedione would be required.
The Fiesselmann Thiophene Synthesis is another versatile method that generates substituted thiophenes. This reaction typically involves the condensation of thioglycolic acid derivatives with compounds like α,β-acetylenic esters, β-ketoesters, or α,β-dihalo esters in the presence of a base. derpharmachemica.comwikipedia.orgresearchgate.net The reaction proceeds through a series of conjugate additions and a final intramolecular condensation to form the thiophene ring. derpharmachemica.comresearchgate.net This strategy has been successfully applied to the synthesis of various aryl-substituted thiophenes. nih.gov A potential pathway to a precursor for this compound could involve the reaction of a β-ketoester bearing the 4-chloro-3-fluorophenyl group with a thioglycolic acid ester.
The Gewald Aminothiophene Synthesis is a powerful one-pot, multi-component reaction that yields polysubstituted 2-aminothiophenes. wikipedia.org The reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org The mechanism starts with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. wikipedia.orgnih.gov While this method directly produces 2-aminothiophenes, the amino group can be subsequently removed or transformed, making it a viable, albeit indirect, route to compounds like this compound. The versatility of the Gewald reaction is demonstrated by its compatibility with a wide range of substrates. arkat-usa.org
Table 1: Comparison of Annulation Strategies for Thiophene Synthesis
| Synthesis Method | Key Reactants | Key Reagents | Typical Product |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀ or Lawesson's reagent | Substituted thiophene organic-chemistry.orguobaghdad.edu.iq |
| Fiesselmann Synthesis | Thioglycolic acid derivative + α,β-acetylenic ester or β-ketoester | Base (e.g., potassium tert-butoxide) | Hydroxy- or amino-thiophene carboxylate derivative wikipedia.orgnih.gov |
| Gewald Synthesis | Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur | Base (e.g., amine) | 2-Aminothiophene derivative wikipedia.orgarkat-usa.org |
Functionalization and Derivatization Approaches
Introduction of Additional Functionalities onto the Thiophene and Phenyl Moieties
Once the core this compound structure is synthesized, additional functional groups can be introduced onto either the thiophene or the phenyl ring to create a library of derivatives. This functionalization can be achieved through various organic reactions.
Thiophene Ring Functionalization: The thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the C5 position (α-position) due to the activating effect of the sulfur atom. Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation can be employed. For instance, palladium-catalyzed direct C-H arylation is a powerful method for introducing further aryl groups onto the thiophene ring. unipd.it A specific example is the synthesis of 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction, which introduces a formyl group that can be further modified. mdpi.comnih.gov
Phenyl Ring Functionalization: The reactivity of the phenyl ring is governed by the existing chloro and fluoro substituents, which are deactivating ortho-, para-directors. Further electrophilic substitution would likely occur at the positions ortho or para to the fluorine atom and meta to the chlorine atom. However, directed ortho-metalation (DoM) strategies could be employed to introduce substituents at specific positions by using a directing group. Palladium-catalyzed C-H functionalization reactions, for example, have been used for the ortho-arylation of anilides, demonstrating a method to form specific biaryl compounds. nih.gov
Multi-Step Synthesis Pathways and Intermediate Derivatization
The synthesis of complex derivatives of this compound often involves multi-step pathways where key intermediates are isolated and derivatized.
A common and highly effective method for creating the 2-arylthiophene linkage is the Suzuki-Miyaura cross-coupling reaction . This involves the palladium-catalyzed reaction of a thiophene boronic acid (or ester) with an aryl halide, or vice versa. nih.govresearchgate.net For the target compound, this could involve coupling 2-thiopheneboronic acid with 1-bromo-4-chloro-3-fluorobenzene or coupling (4-chloro-3-fluorophenyl)boronic acid with 2-bromothiophene. chemicalbook.comgoogle.com This reaction is known for its high functional group tolerance and generally gives good to excellent yields. nih.govrasayanjournal.co.in
An alternative multi-step route starts with a suitable acetophenone. For example, a 4-fluoroacetophenone can undergo a Vilsmeier-Haack reaction to form a β-chloroacrolein intermediate. guidechem.com This intermediate can then react with a sulfur source like ethyl thioglycolate in a ring-closing reaction to form a substituted thiophene, which can be further modified. guidechem.com For instance, the synthesis of 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde was achieved via a Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with (3-chloro-4-fluorophenyl)boronic acid. mdpi.com
Another documented pathway involves the synthesis of a chalcone (B49325) derivative, (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, which is formed by the condensation of 1-(2,5-dichlorothiophen-3-yl)ethanone with 2-chloro-4-fluorobenzaldehyde. nih.gov Such chalcones are versatile intermediates for the synthesis of various heterocyclic systems.
Process Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the synthesis of this compound and its derivatives is crucial for improving yield, reducing reaction times, and enhancing the ease of production, particularly when scaling up from laboratory to larger quantities.
Several factors can be optimized. For coupling reactions like the Suzuki-Miyaura, optimization involves screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands, bases (e.g., K₂CO₃, Na₂CO₃), and solvents (e.g., DMF, ethanol, 1,4-dioxane). chemicalbook.comgoogle.com The reaction temperature and catalyst loading are also critical parameters; for instance, direct arylation of thiophenes has been optimized to run at 140°C with catalyst loadings as low as 0.5 mol% of palladium acetate. unipd.it
Modern techniques are being applied to classical reactions to improve their efficiency. The Gewald reaction , for example, has been significantly improved by using microwave irradiation, which can dramatically reduce reaction times and increase yields. wikipedia.orgorganic-chemistry.org Combining this with the use of a soluble polymer support (polyethylene glycol, PEG) can simplify purification, as the polymer-bound product can be easily precipitated and filtered. organic-chemistry.org Solvent-free approaches, such as using high-speed ball milling (mechanochemistry), have also been developed for the Gewald reaction, offering a greener and potentially more scalable alternative to traditional solvent-based methods. nih.gov
For scaling up, continuous flow chemistry offers significant advantages over batch processing. A continuous flow system using a packed-bed reactor has been successfully developed for the direct arylation of thiophenes, achieving high yields with short residence times (30-60 minutes) and enabling gram-scale synthesis. unipd.it Such methods provide better control over reaction parameters and improve safety and reproducibility. The purification of the final product at a larger scale also presents challenges; traditional column chromatography can be cumbersome, making techniques like recrystallization more attractive for industrial production. google.comguidechem.com
Table 2: Optimization Techniques for Thiophene Synthesis
| Technique | Application Example | Advantage | Reference |
|---|---|---|---|
| Microwave Irradiation | Gewald Synthesis | Reduced reaction times, increased yields | wikipedia.orgorganic-chemistry.org |
| Mechanochemistry | Gewald Synthesis | Solvent-free, green chemistry | nih.gov |
| Continuous Flow | Direct Arylation | Scalability, improved control, short reaction times | unipd.it |
| Polymer Support | Gewald Synthesis | Simplified purification | organic-chemistry.org |
| Catalyst Screening | Suzuki-Miyaura Coupling | Improved yields and reaction conditions | chemicalbook.comgoogle.com |
Purification Techniques for Synthesized Intermediates and Final Compounds
The purification of intermediates and the final this compound product is a critical step to ensure high purity. The choice of technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities.
Column Chromatography is the most widely used technique for the purification of thiophene derivatives on a laboratory scale. nih.gov Silica (B1680970) gel is the standard stationary phase, and the mobile phase is typically a non-polar solvent or a mixture of non-polar and slightly polar solvents. For example, 2-(4-fluorophenyl)thiophene (B192845) has been purified using silica gel column chromatography with petroleum ether as the eluent. chemicalbook.com While effective, this method can be time-consuming and less suitable for large-scale industrial production. guidechem.com
Recrystallization is a preferred method for purifying solid compounds, especially on a larger scale. guidechem.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For the purification of 2-(4-fluorophenyl)thiophene, a mixture of ethanol and water has been used effectively. google.com Other thiophene derivatives have been recrystallized from solvents like toluene or methanol. nih.govnih.gov
Distillation can be used for liquid compounds that are thermally stable. This technique separates components based on differences in their boiling points. The purification of intermediates like diethyl 2-[3-chloro-4-(2-thenoyl)phenyl]-2-methylmalonate has been achieved by distillation under reduced pressure.
Filtration and Washing are simple yet essential steps. After a reaction, the mixture might be filtered to remove solid catalysts or by-products. google.com The isolated crude product, whether obtained by filtration or extraction, is often washed with water or other solvents to remove residual reagents and salts before further purification. nih.gov
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-(4-Chloro-3-fluorophenyl)thiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced NMR techniques, is utilized for a comprehensive structural analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) and phenyl rings exhibit characteristic chemical shifts and coupling patterns. The protons on the thiophene ring typically appear in the aromatic region, with their exact shifts influenced by the electronic effects of the substituted phenyl ring. The protons on the 4-chloro-3-fluorophenyl group will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-3 | Data not available | Data not available | Data not available |
| Thiophene H-4 | Data not available | Data not available | Data not available |
| Thiophene H-5 | Data not available | Data not available | Data not available |
| Phenyl H-2' | Data not available | Data not available | Data not available |
| Phenyl H-5' | Data not available | Data not available | Data not available |
| Phenyl H-6' | Data not available | Data not available | Data not available |
Note: Specific experimental data for the ¹H NMR spectrum of this compound is not publicly available in the searched scientific literature. The table is a template for the expected data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. The carbon atoms of the thiophene ring will have distinct signals, as will the carbons of the substituted phenyl ring. The carbon atoms bonded to chlorine and fluorine will show characteristic shifts due to the electronegativity of these halogens.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Thiophene C-2 | Data not available |
| Thiophene C-3 | Data not available |
| Thiophene C-4 | Data not available |
| Thiophene C-5 | Data not available |
| Phenyl C-1' | Data not available |
| Phenyl C-2' | Data not available |
| Phenyl C-3' | Data not available |
| Phenyl C-4' | Data not available |
| Phenyl C-5' | Data not available |
| Phenyl C-6' | Data not available |
Note: Specific experimental data for the ¹³C NMR spectrum of this compound is not publicly available in the searched scientific literature. The table is a template for the expected data.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons can further confirm the substitution pattern.
¹⁹F NMR Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl F-3' | Data not available | Data not available | Data not available |
Note: Specific experimental data for the ¹⁹F NMR spectrum of this compound is not publicly available in the searched scientific literature. The table is a template for the expected data.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While this compound does not possess stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study its preferred conformation. NOESY experiments can reveal through-space interactions between protons, providing insights into the spatial arrangement of the thiophene and phenyl rings relative to each other. This can help determine the dihedral angle between the two aromatic rings in solution.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene and substituted phenyl rings. These include C-H stretching, C=C stretching within the aromatic rings, and C-S stretching of the thiophene ring. The presence of the C-Cl and C-F bonds will also give rise to specific absorption bands in the fingerprint region of the spectrum.
FT-IR Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Data not available | Data not available |
| Aromatic C=C Stretch | Data not available | Data not available |
| C-S Stretch (Thiophene) | Data not available | Data not available |
| C-F Stretch | Data not available | Data not available |
| C-Cl Stretch | Data not available | Data not available |
Note: Specific experimental data for the FT-IR spectrum of this compound is not publicly available in the searched scientific literature. The table is a template for the expected data.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to this compound, this method provides a detailed fingerprint of the molecular structure. The technique involves irradiating the sample with a monochromatic laser, typically in the near-infrared (NIR) region, which minimizes fluorescence that can obscure the Raman signal. The scattered light is collected and analyzed.
The resulting FT-Raman spectrum would display a series of peaks, each corresponding to a specific molecular vibration (stretching, bending, or torsional motions) within the this compound molecule. Key vibrational bands expected for this compound would include:
C-H stretching vibrations of the thiophene and phenyl rings.
C=C and C-C stretching vibrations within the aromatic rings, which are characteristic of the conjugated system.
C-S stretching and ring vibrations specific to the thiophene moiety.
C-Cl and C-F stretching vibrations from the substituted phenyl group.
In-plane and out-of-plane bending modes for the C-H bonds.
Vibrational Assignment Methodologies (e.g., Potential Energy Distribution (PED))
To accurately assign the observed vibrational bands in an FT-Raman or FT-IR spectrum to specific molecular motions, a Potential Energy Distribution (PED) analysis is often employed. PED is a theoretical calculation, typically performed using quantum chemical methods like Density Functional Theory (DFT), that breaks down each normal mode of vibration into contributions from various internal coordinates (bond stretches, angle bends, etc.).
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the this compound molecule with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of its elemental formula (C₁₀H₆ClFS). By comparing the experimentally measured exact mass of the molecular ion [M]⁺˙ to the calculated mass for the proposed formula, HRMS can effectively distinguish between compounds with the same nominal mass but different elemental compositions. This serves as a definitive confirmation of the compound's identity.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides information about the molecular weight and, crucially, the fragmentation pattern of a molecule. In EIMS, the gaseous sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺˙) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). In addition to the molecular ion, a series of fragment ions would be observed, resulting from the cleavage of the parent molecule. While a specific experimental spectrum is not available, expected fragmentation pathways for aryl halides and thiophene derivatives could include:
Loss of a chlorine radical (∙Cl) from the molecular ion.
Loss of a fluorine radical (∙F) or HF.
Cleavage of the bond between the phenyl and thiophene rings, leading to ions corresponding to each ring system.
Fragmentation of the thiophene ring itself.
Analysis of these fragmentation patterns provides a roadmap of the molecule's structure, confirming the connectivity of the atoms nih.govnih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a this compound sample and confirming its identity.
In a GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak would be expected in the resulting chromatogram at a specific retention time. The mass spectrometer then analyzes the molecules as they elute from the column, providing a mass spectrum for the compound at that retention time. This spectrum can be compared against a library or known standards to confirm the identity of the compound rsc.org. The integration of the peak area in the chromatogram allows for the quantitative determination of the compound's purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. For conjugated systems like this compound, which contains both phenyl and thiophene rings, this technique is particularly informative.
The UV-Vis spectrum is generated by promoting electrons from lower-energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher-energy orbitals, like the lowest unoccupied molecular orbital (LUMO) libretexts.org. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions associated with its extended π-conjugated system. The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings. The presence of the halogen atoms (Cl and F) can act as auxochromes, potentially causing shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the unsubstituted parent compound, 2-phenylthiophene nih.govresearchgate.net.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a UV-Vis analysis.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|---|---|
| This compound | Ethanol (B145695) | Data Not Available | Data Not Available | π → π* |
Structure Mechanism Relationship Studies and Rational Design Principles
Influence of Halogen Substituents on Electronic Properties and Reactivity
The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring of 2-(4-Chloro-3-fluorophenyl)thiophene significantly modulates the electronic properties and reactivity of the molecule. Halogens exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) due to their lone pairs of electrons. researchgate.net
In the case of the 4-chloro-3-fluorophenyl group, both halogens primarily act as electron-withdrawing groups, which deactivates the phenyl ring towards electrophilic substitution. nih.gov The inductive effect of fluorine is stronger than that of chlorine, but chlorine has a more significant resonance effect. These combined effects lower the electron density of the phenyl ring and, by extension, influence the electronic character of the linked thiophene (B33073) ring. researchgate.net This electron-withdrawing nature can make the thiophene ring more susceptible to nucleophilic aromatic substitution reactions. nih.gov
Table 1: Electronic Properties of Halogen Substituents
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect |
| Fluorine | 3.98 | Strong (-I) | Weak (+R) |
| Chlorine | 3.16 | Moderate (-I) | Moderate (+R) |
This table provides a general overview of the electronic properties of fluorine and chlorine.
Conformational Preferences and Their Role in Molecular Recognition
In related 2-phenylthiophene structures, it has been observed that the planarity between the thiophene and phenyl rings can vary. For instance, in some crystal structures of similar compounds, the dihedral angle between the mean planes of a triazole ring (as a proxy for a five-membered heterocycle) and a substituted phenyl ring can be significant, indicating a non-planar conformation. mdpi.comnih.gov Conversely, near-coplanarity has also been observed, which would maximize π-system conjugation. mdpi.comnih.gov
The conformational preference of this compound will be influenced by a balance of factors:
Steric Hindrance: The substituents on both rings can sterically clash, favoring a more twisted, non-planar conformation to relieve strain.
Electronic Effects: Conjugation between the π-electron systems of the two rings is maximized in a planar conformation, which can be energetically favorable.
Intramolecular Interactions: Weak intramolecular hydrogen bonds or other non-covalent interactions can also influence the preferred conformation. nih.gov
The specific conformation adopted by the molecule is critical for molecular recognition. A defined, low-energy conformation can present the halogen substituents and the sulfur atom of the thiophene ring in a precise spatial arrangement, which is necessary for specific interactions with amino acid residues in a protein's active site.
Elucidating Structure-Biological Interaction Relationships (excluding clinical efficacy)
Structure-activity relationship (SAR) studies on analogous molecular scaffolds reveal that substitutions on both the thiophene and phenyl rings are critical for modulating molecular interactions. The thiophene ring, a common scaffold in medicinal chemistry, is often considered a bioisostere of a phenyl ring but offers unique properties due to the presence of the sulfur atom. nih.gov
Modifications to the thiophene ring, such as the introduction of additional substituents, can alter its electronic properties and steric profile, thereby influencing binding affinity. amanote.com For example, adding a bromine atom to the thiophene ring in a related series of compounds did not significantly alter the antibacterial activity, suggesting that for certain interactions, this position may be tolerant to substitution or not directly involved in key binding events. mdpi.com
On the phenyl ring, the nature and position of substituents are paramount. In various classes of biologically active molecules, the substitution pattern on a phenyl ring dictates the interaction with the target. For instance, in a series of PPARγ modulators, the presence and position of halogen atoms on a benzene (B151609) ring were critical for achieving high binding affinity. nih.gov The 4-chloro-3-fluorophenyl substitution pattern provides a specific arrangement of hydrogen bond acceptors and hydrophobic surfaces that can be optimized for a particular biological target.
Table 2: General Effects of Ring Substitutions on Molecular Interactions
| Ring System | Type of Substitution | Potential Impact on Molecular Interactions |
| Thiophene | Introduction of halogens | Alters electronic distribution, potential for halogen bonding. |
| Introduction of alkyl groups | Increases lipophilicity, potential for steric hindrance. researchgate.net | |
| N-substitution (bioisosteric) | Changes electrostatic potential and crystal packing. rsc.org | |
| Phenyl | Altering halogen positions | Modifies dipole moment and interaction geometry. |
| Replacing halogens with other groups | Changes size, electronics, and hydrogen bonding capacity. nih.gov | |
| Adding methoxy groups | Can influence electron density through resonance effects. researchgate.net |
Steric accessibility is equally critical. The substituents on the molecule must not clash with the residues of the binding site. The size and shape of the this compound core, along with its preferred conformation, define its steric footprint. In drug design, steric shields can be used to block unwanted interactions or to direct the molecule to a specific binding pose. nih.gov The interplay between the molecule's shape and the topology of the target's active site is a fundamental aspect of its biological interaction profile.
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its desired biological activity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be considered to modulate its interaction profile.
Thiophene Ring Replacements: The thiophene ring itself is often used as a bioisostere for a phenyl ring. nih.gov It could potentially be replaced by other five-membered heterocycles like furan, pyrrole, or thiazole to probe the importance of the sulfur atom and the ring's electronic nature. rsc.org
Halogen Replacements: Fluorine is a common bioisostere for a hydroxyl group or a hydrogen atom. chemrxiv.orgchemrxiv.org Replacing the chlorine atom with a bromine atom or a trifluoromethyl group could alter the size, lipophilicity, and electronic properties, thereby influencing binding affinity. nih.gov
Ring System Bioisosteres: The entire phenyl ring could be swapped for another aromatic system, such as a pyridine or pyrimidine ring, to introduce hydrogen bond donors or acceptors and significantly alter the molecule's polarity and solubility. nih.gov
These replacements can lead to changes in physicochemical properties like lipophilicity (logP) and acidity (pKa), which in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interactions with the target. nih.gov
Mechanistic Investigations of Chemical Transformations
Postulated Reaction Mechanisms for Compound Synthesis and Derivatization
The synthesis of 2-(4-Chloro-3-fluorophenyl)thiophene, a biaryl compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide. wikipedia.org
A postulated synthesis for this compound involves the reaction of (4-chloro-3-fluorophenyl)boronic acid with a halogenated thiophene (B33073), such as 2-bromothiophene (B119243), in the presence of a palladium catalyst and a base. The general steps of this catalytic cycle are detailed further in section 7.3.
Alternative classical approaches to forming the thiophene ring itself include the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Another method is the Gewald reaction, which can produce polysubstituted thiophenes. However, for creating the specific phenyl-thiophene linkage, cross-coupling methods are more direct.
Derivatization of the parent compound can be achieved through various reactions. greyhoundchrom.com For instance, electrophilic aromatic substitution on the thiophene ring can introduce new functional groups. The mechanism involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation (a sigma complex), followed by deprotonation to restore aromaticity.
Studies on Thiophene Ring-Opening Reactions and Rearrangements
Thiophene ring-opening reactions are significant transformations that can lead to the formation of acyclic compounds or new heterocyclic systems. These reactions are often initiated by a nucleophilic attack on the thiophene ring, a process that is typically facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the anionic intermediates. ju.edu.joresearchgate.net
A proposed mechanism for the ring-opening of an activated thiophene derivative involves the following steps:
Nucleophilic Addition : A nucleophile attacks a carbon atom of the thiophene ring. ju.edu.jo
Intermediate Formation : This leads to the formation of an anionic adduct. ju.edu.jo
Ring Cleavage : The presence of an electron-withdrawing group facilitates the cleavage of a carbon-sulfur bond, opening the ring. ju.edu.jo
While this compound itself lacks strong activating groups for facile ring-opening, such reactions could be induced under harsh conditions or after introducing suitable substituents.
Thiophene derivatives can also undergo rearrangement reactions, such as the thio-Claisen rearrangement. This is a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement that can occur in thiophene substrates containing an allyl aryl sulfide moiety. The reaction proceeds through a concerted pericyclic transition state to form a new carbon-carbon bond. semanticscholar.org
Catalytic Cycle Analysis in Palladium-Mediated Reactions
Palladium-mediated reactions, particularly the Suzuki-Miyaura coupling, are fundamental to synthesizing compounds like this compound. The catalytic cycle involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgnrochemistry.com
The three key steps in the catalytic cycle are:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., of 2-bromothiophene) to form an organopalladium(II) complex. wikipedia.orglibretexts.org This step initially forms a cis-palladium complex that may rapidly isomerize to the more stable trans-complex. wikipedia.org
Transmetalation : The organic group from the organoboron compound (e.g., (4-chloro-3-fluorophenyl)boronic acid, activated by a base) is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgyoutube.com The base activates the boronic acid, enhancing the polarization of the organic ligand and facilitating this step. organic-chemistry.org
Reductive Elimination : The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnrochemistry.com
| Step | Description | Reactants/Intermediates | Products/Intermediates |
|---|---|---|---|
| 1. Oxidative Addition | Active Pd(0) catalyst adds to the aryl halide. | Pd(0) + 2-Bromothiophene | Thienyl-Pd(II)-Br complex |
| 2. Transmetalation | Transfer of the aryl group from the activated boronic acid to the palladium complex. | Thienyl-Pd(II)-Br + [(4-Chloro-3-fluorophenyl)B(OH)3]- | (Thienyl)-Pd(II)-(4-Chloro-3-fluorophenyl) complex |
| 3. Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | (Thienyl)-Pd(II)-(4-Chloro-3-fluorophenyl) complex | This compound + Pd(0) |
Nucleophilic Substitution and Addition Mechanisms
The this compound molecule contains halogen substituents on a phenyl ring, making it a substrate for nucleophilic aromatic substitution (SNA_r). This reaction is distinct from S_N1 and S_N2 mechanisms seen in alkyl halides. chemguide.co.uklibretexts.org
The most common mechanism for SNA_r on aryl halides activated by electron-withdrawing groups is the addition-elimination mechanism . libretexts.org
Addition Step : A nucleophile attacks the carbon atom bearing the leaving group (e.g., the chlorine atom). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge is delocalized over the aromatic ring, particularly to the ortho and para positions. youtube.com
Elimination Step : The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
While the thiophene ring itself is an electron-donating group, its position ortho to the chlorine atom can influence the stability of the Meisenheimer complex. The presence of electron-withdrawing groups on the aryl ring generally activates it towards this type of substitution. youtube.com
Q & A
Q. What are the standard protocols for synthesizing 2-(4-Chloro-3-fluorophenyl)thiophene?
- Methodological Answer : A typical synthesis involves Suzuki-Miyaura coupling between a halogenated thiophene derivative (e.g., 2-bromothiophene) and a substituted arylboronic acid (4-chloro-3-fluorophenylboronic acid). Catalytic systems like Pd(PPh₃)₄ and bases such as Na₂CO₃ in a mixed solvent (toluene/ethanol/water) are commonly used. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization may require temperature control (80–100°C) and inert atmosphere .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., dichloromethane/hexane). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL yields bond lengths (C–C: ~1.39 Å) and angles. R factors <0.06 indicate high precision .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.053 |
| Mean C–C bond length | 1.39 Å |
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Inert atmosphere, away from light and moisture (desiccator with silica gel).
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiophene 5-position to modulate electronic properties.
- Hybridization : Attach pharmacophores like sulfonamides (e.g., 3-sulfamoylbenzoyl) via Friedel-Crafts acylation to target enzymes (e.g., carbonic anhydrase) .
- Biological Evaluation : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking (PDB: 1XFS for kinase targets) .
Q. How to resolve contradictions in spectral data for derivatives?
- Methodological Answer :
- NMR Artifacts : Check for solvent impurities (e.g., residual DMSO in DMSO-d⁶) or tautomerism (use variable-temperature NMR).
- Mass Spec Discrepancies : Compare ESI-MS with HRMS (e.g., m/z 280.0452 [M+H]⁺ vs. calculated 280.0448) .
- XRD Validation : Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) for bond angles and torsional strain .
Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos, SPhos) .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Microwave Assistance : Reduce reaction time (30 min vs. 24 hr) while maintaining yields >85% .
- Table: Yield Optimization Results :
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 80 | 72 |
| PdCl₂(dppf)/XPhos | DMF | 120 | 89 |
Q. How to evaluate environmental persistence of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C via LC-MS.
- Photolysis : Expose to UV light (254 nm) and track byproduct formation (e.g., defluorinated species).
- Ecotoxicity : Use Daphnia magna assays (LC₅₀) to assess aquatic toxicity .
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths differ for this compound?
- Methodological Answer :
- DFT Limitations : Basis sets (e.g., 6-31G*) may underestimate van der Waals interactions.
- Crystal Packing : Experimental data reflect intermolecular forces (e.g., π-π stacking) absent in gas-phase calculations.
- Example : Computed C–F bond length = 1.34 Å vs. SCXRD = 1.37 Å .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
